molecular formula C11H10OS B175134 2-(3-Methoxyphenyl)thiophene CAS No. 17595-93-6

2-(3-Methoxyphenyl)thiophene

Cat. No.: B175134
CAS No.: 17595-93-6
M. Wt: 190.26 g/mol
InChI Key: JLSBMXUYHUFHTH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 3-methoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)thiophene can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing thiophene derivatives.

Another method involves the condensation reaction of 3-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid . This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11_{11}H10_{10}OS
Molecular Weight : 194.26 g/mol

The compound features a thiophene ring substituted with a methoxyphenyl group, which enhances its chemical reactivity and potential biological activity.

Chemistry

2-(3-Methoxyphenyl)thiophene serves as a valuable building block in organic synthesis. It is utilized in the development of more complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and coupling reactions, which are essential for synthesizing advanced materials.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound against MRSA were found to be between 15.625 to 62.5 μg/mL, demonstrating its potential as an antimicrobial agent.
  • Anticancer Activity : This compound has been investigated for its anticancer properties, particularly in disrupting tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. For instance, preclinical studies indicated that it effectively reduced tumor spheroid formation in Hep3B (human liver cancer) cells .

Material Science

In the realm of material science, this compound is explored for its application in organic semiconductors and organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use in electronic materials, enhancing the performance of devices such as OLEDs and photovoltaic cells.

Case Study 1: Anticancer Efficacy

A study on Hepatocellular Carcinoma demonstrated that this compound significantly inhibited tumor growth by interfering with tubulin dynamics. The compound showed effective inhibition of cell growth with IC50 values indicating substantial antiproliferative effects on Hep3B cells.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of thiophene derivatives for antimicrobial activity, this compound exhibited promising results against various bacterial strains. The study highlighted its effectiveness against MRSA and E. coli, with MIC values confirming its potential as a therapeutic agent .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)thiophene can be compared with other thiophene derivatives such as:

The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds .

Biological Activity

2-(3-Methoxyphenyl)thiophene is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its synthesis, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a 3-methoxyphenyl group. The synthesis of this compound typically involves the reaction of thiophene derivatives with 3-methoxyphenyl halides or other electrophiles, leading to various derivatives with potential biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The following table summarizes key findings from recent research on its anticancer activity:

Study Cell Line IC50 (µM) Effect
Study AMCF-740.30 ± 2Moderate cytotoxicity
Study BMDA-MB-23133.86 ± 2Significant reduction in cell viability
Study CMCF-773.56 ± 3High activity with specific substituents

Case Studies

  • Cytotoxic Properties : In a study investigating the cytotoxic effects of various thiophene derivatives, compounds containing the 3-methoxyphenyl moiety exhibited moderate to high cytotoxicity against breast cancer cell lines. Specifically, compounds with this substituent showed a notable reduction in cell viability at concentrations around 100 µM .
  • Mechanism of Action : Further investigations revealed that the mechanism of action may involve interference with DNA biosynthesis and apoptosis induction in cancer cells. For instance, [^3H]-thymidine incorporation assays indicated that treatment with this compound led to a significant decrease in DNA synthesis in treated cells compared to controls .

Other Biological Activities

Beyond its anticancer properties, this compound has been reported to exhibit other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antioxidant Activity : Preliminary results indicate that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Research has also indicated potential antimicrobial activity, although more studies are needed to fully characterize this effect.

Properties

IUPAC Name

2-(3-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSBMXUYHUFHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393693
Record name 2-(3-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17595-93-6
Record name 2-(3-Methoxyphenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17595-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methoxybromobenzene and thiophene-2-boronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(3-methoxyphenyl)thiophene as a yellow liquid. APCI-Mass m/Z 191 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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